TSPO ligand-2
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Description
TSPO ligand-2 is a useful research compound. Its molecular formula is C23H29NO8 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
The 18 kDa Translocator Protein (TSPO) is a mitochondrial protein that plays a critical role in various biological processes, including steroidogenesis, apoptosis, and inflammation. TSPO ligands have been extensively studied for their potential therapeutic applications in neuroinflammation, neurodegenerative diseases, and cancer. Among these ligands, TSPO Ligand-2 (specifically 2-Cl-MGV-1) has garnered attention for its unique biological activities and effects on cellular functions.
Chemical Structure and Characteristics
This compound (2-Cl-MGV-1) is characterized by its chlorinated phenyl group, which enhances its binding affinity to TSPO. The structural modifications of this ligand have been shown to influence its biological activity significantly.
Ligand | Chemical Structure | Binding Affinity | Biological Activity |
---|---|---|---|
2-Cl-MGV-1 | Chemical Structure | High | Anti-inflammatory, neuroprotective |
PK11195 | Chemical Structure | Moderate | Neuroprotective, steroidogenic |
Inflammatory Response Modulation
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects in microglial cells. In particular, research involving BV-2 microglial cells showed that 2-Cl-MGV-1 effectively suppressed the expression of inflammatory markers such as COX-2 and iNOS when cells were stimulated with lipopolysaccharides (LPS).
Experimental Findings
-
COX-2 Expression Levels
- Pretreatment : 2-Cl-MGV-1 reduced COX-2 expression by up to 50% compared to untreated controls.
- Cotreatment : Co-administration with LPS resulted in a significant decrease in COX-2 levels.
- Post-Treatment : Application after LPS exposure still yielded a notable reduction in COX-2 expression.
-
iNOS Expression Levels
- Similar patterns were observed with iNOS levels, indicating the ligand's capacity to modulate nitric oxide production.
-
Nitric Oxide (NO) Levels
- Measurement of nitrite levels using the Griess reagent indicated that 2-Cl-MGV-1 effectively lowered NO production in LPS-treated BV-2 cells.
Neuroprotective Effects
This compound has shown promise in neuroprotection by mitigating neuronal death associated with neuroinflammatory conditions. The ligand's ability to inhibit microglial activation suggests its potential utility in treating neurodegenerative diseases.
Case Studies
- Alzheimer’s Disease Models
- In preclinical models of Alzheimer's disease, treatment with 2-Cl-MGV-1 demonstrated reduced neuroinflammation and improved cognitive function.
- Traumatic Brain Injury
- Administration of this compound post-injury resulted in decreased lesion size and improved recovery outcomes in rodent models.
The mechanisms underlying the biological activity of this compound involve:
- Cholesterol Transport: Facilitating cholesterol transfer to mitochondria, crucial for steroid hormone synthesis.
- Regulation of Apoptosis: Modulating cell survival pathways through interaction with mitochondrial channels.
Research Findings Table
Properties
Molecular Formula |
C23H29NO8 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C23H29NO8/c1-14(2)5-10-18-22(3,32-18)20-19(28-4)17(11-12-23(20)13-29-23)31-21(25)30-16-8-6-15(7-9-16)24(26)27/h5-9,17-20H,10-13H2,1-4H3/t17-,18-,19-,20-,22+,23+/m1/s1 |
InChI Key |
APRLZHSZVREOFG-HUCDYXQFSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.